2-溴-3-氟-6-硝基苯甲酸

描述

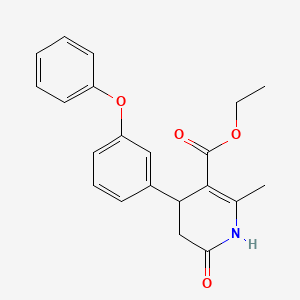

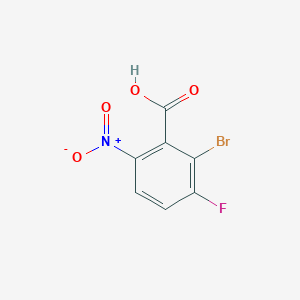

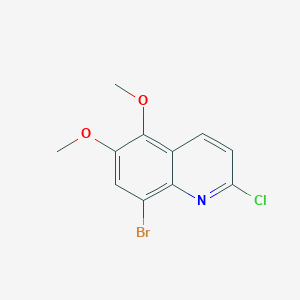

2-Bromo-3-fluoro-6-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 . It is a solid substance that should be stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of 2-Bromo-3-fluoro-6-nitrobenzoic acid can be achieved through several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol . This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene . Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The InChI code for 2-Bromo-3-fluoro-6-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-6-nitrobenzoic acid is a solid substance . It should be stored in a dry room at normal temperature .科学研究应用

荧光分析

2-溴-3-氟-6-硝基苯甲酸与荧光分析中使用的化合物有关。例如,7-氟-4-硝基苯并-2-氧杂-1,3-二唑(NBD—F)已用于仲氨基酸的荧光测定。与氯和溴类似物相比,该化合物显示出优异的反应性和荧光产率,证明了氟硝基苯甲酸在分析化学中的重要性(Imai & Watanabe, 1981)。

晶体学和分子结构

与2-溴-3-氟-6-硝基苯甲酸结构相似的化合物,如各种取代的苯甲酸衍生物,一直是晶体学研究的主题。这些研究结合了X射线粉末衍射和电子结构计算,有助于理解分子间相互作用和分子几何形状,这在材料科学和药物设计中至关重要(Pramanik, Dey, & Mukherjee, 2019)。

杂环化合物的合成

在有机合成领域,尤其是在杂环化合物的合成中,2-溴-3-氟-6-硝基苯甲酸的衍生物已被采用。例如,4-氯-2-氟-5-硝基苯甲酸被用作合成各种含氮杂环的多反应性结构单元,这在药物发现中很重要(Křupková, Funk, Soural, & Hlaváč, 2013)。

固相有机合成

在固相有机合成中,相关的化合物,如4-氟-3-硝基苯甲酸,已被用于创建各种生物活性分子。这种方法在药物开发和探索新的化学实体方面特别重要(Tumelty, Schwarz, & Needels, 1998)。

分析应用

与2-溴-3-氟-6-硝基苯甲酸相似的化合物在高效液相色谱中用于灵敏检测氨基酸等生物分子。这突出了它们在先进分析技术中的作用(Watanabe & Imai, 1981)。

安全和危害

The safety information for 2-Bromo-3-fluoro-6-nitrobenzoic acid indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

It is known that benzylic compounds typically interact with various biological targets, including enzymes and receptors, through processes such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 2-Bromo-3-fluoro-6-nitrobenzoic acid involves several chemical reactions. In one such reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form the brominated compound .

Biochemical Pathways

It is known that benzylic compounds can influence various biochemical pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s physical form as a solid and its storage temperature suggest that it may have specific requirements for optimal stability and bioavailability .

Result of Action

It is known that benzylic compounds can induce various changes at the molecular and cellular levels, including alterations in enzyme activity and receptor binding .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-6-nitrobenzoic acid. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s reactivity may be influenced by the presence of other chemicals in its environment .

属性

IUPAC Name |

2-bromo-3-fluoro-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOTUUFDHGVXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2610518.png)

![2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2610520.png)

![N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2610524.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)

![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)

![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)